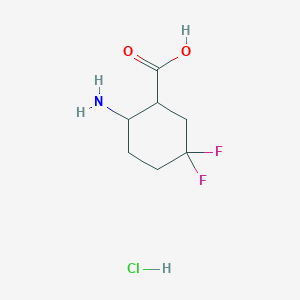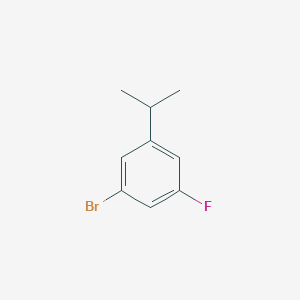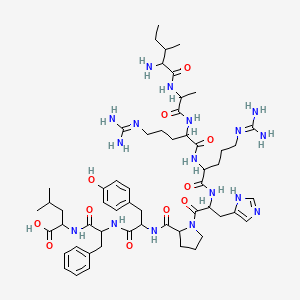
ER-Tracker Green
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ER-Tracker Green is a fluorescent dye used primarily in biological research to visualize and study the endoplasmic reticulum (ER) within cells. It is known for its high selectivity and fluorescence properties, making it a valuable tool in cell biology and related fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: ER-Tracker Green is synthesized through a series of chemical reactions involving the conjugation of a fluorescent dye to a molecule that targets the ER. The specific synthetic routes and reaction conditions are proprietary and typically not disclosed by manufacturers.
Industrial Production Methods: The industrial production of this compound involves large-scale chemical synthesis, purification, and quality control processes to ensure the dye meets the required standards for biological research.
Analyse Des Réactions Chimiques
Types of Reactions: ER-Tracker Green primarily undergoes conjugation reactions to attach the fluorescent dye to the targeting molecule. These reactions are typically carried out under controlled conditions to ensure the stability and functionality of the dye.
Common Reagents and Conditions: Reagents used in the synthesis of this compound include various organic solvents, catalysts, and reagents specific to the conjugation chemistry. The reactions are usually performed at specific temperatures and pH levels to optimize the yield and purity of the final product.
Major Products Formed: The major product of the synthesis is the this compound dye itself, which is then purified and formulated for use in biological research.
Applications De Recherche Scientifique
ER-Tracker Green is widely used in scientific research for imaging and studying the endoplasmic reticulum in cells. Its applications include:
Cell Biology: Visualizing the structure and function of the ER in living cells.
Drug Discovery: Screening compounds that affect ER function.
Toxicology: Assessing the impact of drugs and chemicals on ER integrity.
Medical Research: Investigating diseases related to ER dysfunction, such as neurodegenerative disorders.
Mécanisme D'action
ER-Tracker Green exerts its effects by selectively binding to the endoplasmic reticulum within cells. The fluorescent dye emits light when excited by a specific wavelength, allowing researchers to visualize the ER under a fluorescence microscope. The molecular targets and pathways involved include the ER membrane proteins and the intracellular environment that maintains ER structure and function.
Comparaison Avec Des Composés Similaires
DiOC6(3)
BODIPY FL
ER-Tracker Red
ER-Tracker Green stands out due to its high selectivity, low cytotoxicity, and compatibility with live-cell imaging techniques.
Propriétés
Formule moléculaire |
C37H42BClF2N6O6S |
|---|---|
Poids moléculaire |
783.1 g/mol |
Nom IUPAC |
5-chloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-3-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]-2-methoxybenzamide |
InChI |
InChI=1S/C37H42BClF2N6O6S/c1-23-19-24(2)46-33(23)22-29-12-11-28(47(29)38(46,40)41)13-16-34(48)44-32-21-26(39)20-31(35(32)53-3)36(49)42-18-17-25-9-14-30(15-10-25)54(51,52)45-37(50)43-27-7-5-4-6-8-27/h9-12,14-15,19-22,27H,4-8,13,16-18H2,1-3H3,(H,42,49)(H,44,48)(H2,43,45,50) |
Clé InChI |
DOQZRTREFZBLMY-UHFFFAOYSA-N |
SMILES canonique |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NC4=CC(=CC(=C4OC)C(=O)NCCC5=CC=C(C=C5)S(=O)(=O)NC(=O)NC6CCCCC6)Cl)C)C)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![t-Butyl [2-(4-methoxyphenyl)ethyl]carbamate](/img/structure/B15358902.png)

![3-[5-(4-Methylpiperazin-1-yl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]propanoic acid](/img/structure/B15358910.png)
![Sodium;3-[5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15358919.png)
![3,6-Dimethyl-2-[(methylsulfanyl)methyl]phenol](/img/structure/B15358932.png)






